Thymol-d13

LC-MS/MS Isotope Dilution Bioanalytical Method Validation

Lower-mass deuterated thymol analogs (d3, d7) risk systematic bias from isotopic cross-talk with native thymol [M+1]/[M+2] isotopologues, compromising LLOQ accuracy in complex-matrix LC-MS/MS workflows. Thymol-d13 (+13 Da perdeuterated) resolves this: • +13 Da mass shift ensures baseline resolution from the native analyte isotopic envelope • Perdeuterated labeling across both phenolic ring and isopropyl methyl groups minimizes D/H back-exchange vs. partial-label standards • ≥98 atom% D isotopic enrichment; ≥98% chemical purity ensures consistent response factors across calibration ranges • Meets FDA/EMA bioanalytical method validation guidance for stable isotope-labeled internal standards • Compatible with both reverse-phase LC-MS/MS and GC-MS platforms.

Molecular Formula C10H14O
Molecular Weight 163.30 g/mol
Cat. No. B567697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymol-d13
Synonyms2-iso-Propyl-d7-5-Methyl-d3-phenol--d3
Molecular FormulaC10H14O
Molecular Weight163.30 g/mol
Structural Identifiers
InChIInChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D
InChIKeyMGSRCZKZVOBKFT-JPLVHWSDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymol-d13 Baseline Specifications


Thymol-d13 (CAS 1219798-93-2) is a fully deuterated stable isotope-labeled analog of thymol, in which all thirteen hydrogen atoms are replaced by deuterium (²H), yielding a molecular formula of C₁₀HD₁₃O and a molecular weight of 163.30 g/mol . As a perdeuterated monoterpene phenol internal standard, it is designed for use in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays for the quantification of native thymol in essential oils, biological matrices, and food chemistry applications . The compound is supplied as an off-white to light yellow solid powder, with vendor-reported isotopic enrichment of ≥98 atom% D and chemical purity typically exceeding 98% .

Workflow Isotope dilution LC-MS/MS and GC-MS quantification
Selection Fully deuterated thymol (d₁₃) with reported ≥98 atom% D enrichment
Use Context Research matrices: essential oils, food chemistry, and biological samples

Why Thymol-d13 Cannot Be Replaced


Substitution of Thymol-d13 with a lower-mass deuterated analog such as Thymol-d7 or a partial-label Thymol-d3 introduces quantifiable analytical risk in complex matrix workflows. The primary differentiation mechanism is mass shift: Thymol-d13 provides a nominal mass increase of +13 Da over native thymol (150.22 Da → 163.30 Da), whereas Thymol-d7 shifts by only +7 Da . This smaller mass differential increases vulnerability to isotopic cross-talk from naturally occurring [M+1] and [M+2] isotopologues of the unlabeled analyte—a documented source of systematic bias in stable isotope dilution LC-MS/MS that can compromise lower limit of quantification (LLOQ) accuracy [1]. Furthermore, the perdeuterated labeling scheme of Thymol-d13 positions deuterium across both the phenolic ring and isopropyl methyl groups, ensuring that deuterium-hydrogen back-exchange is minimized relative to partial-label standards where labile hydrogens may revert to protium under aqueous conditions .

Thymol-d₁₃ (target)
Thymol-d₇ (potential substitute)
+13 Da mass shift may reduce isotopic cross-talk
+7 Da shift risks ≥5% positive bias at low concentrations
Perdeuterated: minimal H/D back-exchange
Partial labeling may permit labile H/D exchange in aqueous conditions

Thymol-d13 Head-to-Head Evidence


Superior Mass Shift for Isotopic Cross-Talk Mitigation

Thymol-d13 provides a nominal mass shift of +13 Da from native thymol, compared with +7 Da for Thymol-d7 and +3 Da for Thymol-d3. In LC-MS/MS stable isotope dilution assays, this expanded mass separation reduces the contribution of the native analyte's natural [M+1] and [M+2] isotopologues to the internal standard's selected reaction monitoring (SRM) channel. The phenomenon is well-documented in bioanalytical guidance: when the mass difference between analyte and deuterated internal standard is ≤3 Da, isotopic cross-talk can introduce ≥5% positive bias at low concentrations; this risk is substantially mitigated when the mass difference exceeds +10 Da [1]. Thymol-d13's +13 Da shift places it above this empirically derived threshold, whereas Thymol-d7's +7 Da shift remains within the cross-talk risk zone .

Mass Shift Comparison
Reported
+13 Da (d₁₃) vs +7 Da (d₇) shift from native thymol
Exceeds +10 Da threshold for cross-talk mitigation
SRM channel bias reduction at low concentrations
LC-MS/MS Isotope Dilution Bioanalytical Method Validation

Isotopic Purity and Signal Fidelity

Thymol-d13 is supplied with vendor-certified isotopic purity of 98 atom% D . This specification carries direct quantitative consequence: each 1% decrement in isotopic enrichment corresponds to a proportional increase in the unlabeled (d0) fraction that co-elutes with and contributes to the native analyte's MS response. At 98 atom% D, the residual protium-containing fraction is 2%, translating to ≤2% cross-contribution bias under worst-case conditions. In contrast, lower-grade deuterated internal standards or non-isotopic structural analogs lack this defined purity specification, introducing uncontrolled and non-compensable variability into calibration curves [1]. The 98 atom% D benchmark aligns with regulatory expectations for stable isotope-labeled internal standards in bioanalytical method validation under FDA and EMA guidance.

Isotopic Purity Benchmark
Class-level
98 atom% D vs undefined purity in structural analogs
Limits d₀ carryover to ≤2% systematic bias
Supports inter-laboratory method reproducibility
Analytical Chemistry Method Validation Quality Control

Deuterium Isotope Effect on Pharmacokinetics

Thymol-d13 incorporates deuterium at all thirteen hydrogen positions, including metabolically labile sites. The primary carbon-deuterium (C–D) bond exhibits a lower zero-point energy and higher activation energy for cleavage than the corresponding carbon-hydrogen (C–H) bond, a phenomenon quantified as the kinetic isotope effect (KIE), with KIE (k_H/k_D) values ranging from 1 to >10 depending on the reaction mechanism [1]. This deuteration-induced metabolic switching has been documented to alter the pharmacokinetic profiles of small-molecule drugs, affecting parameters including clearance, half-life, and metabolite formation ratios . While direct comparative PK data for thymol-d13 vs thymol are not published, the class-level evidence establishes that procurement of Thymol-d13 over unlabeled thymol is a prerequisite for studies investigating deuterium isotope effects on thymol metabolism, particularly in CYP450-mediated hydroxylation pathways where KIE is mechanistically operative.

Kinetic Isotope Effect
Class-level
KIE (k_H/k_D) reported range 1 to >10
Supports metabolic switching research
No thymol-specific KIE published
Pharmacokinetics Deuterated Drug Development Metabolic Switching

Matrix Effect Compensation by Isotopologue Pairing

Stable isotope-labeled internal standards such as Thymol-d13 are designated the 'gold standard' for LC-MS/MS quantification because they exhibit near-identical physicochemical properties to the native analyte, including extraction recovery, chromatographic retention time, and electrospray ionization efficiency [1]. This co-eluting isotopologue pairing ensures that any ion suppression or enhancement affecting the analyte proportionally affects the internal standard, thereby normalizing matrix effects that would otherwise introduce uncontrolled bias [2]. In contrast, structural analog internal standards—while chemically related—may elute at different retention times and exhibit divergent ionization responses, compromising the validity of the matrix effect correction [3]. The use of deuterated internal standards improves extraction recovery matching and ionization response consistency, directly improving quantification accuracy.

Matrix Effect Compensation
Class-level
Co-eluting isotopologue vs analog internal standard
Proportional matrix effect normalization
Improves extraction recovery matching
Matrix Effect Stable Isotope Dilution Bioanalysis

Thymol-d13 Application Scenarios


Regulated Bioanalytical Method Validation

Thymol-d13 serves as the internal standard of choice for LC-MS/MS quantification of thymol in human plasma and urine during pharmacokinetic studies. As demonstrated in published human PK assessments of thymol—where peak plasma concentrations of thymol sulfate reached 93.1 ± 24.5 ng mL⁻¹ at 2.0 ± 0.8 h post-dose [1]—quantification requires a co-eluting isotopologue internal standard to compensate for variable matrix effects and extraction recovery. Thymol-d13's +13 Da mass shift provides adequate separation from native thymol's isotopic envelope to avoid cross-talk, while its perdeuterated labeling ensures stable signal across the analytical run. This scenario aligns with FDA and EMA bioanalytical method validation guidance mandating stable isotope-labeled internal standards for definitive quantification.

Essential Oil Authenticity Testing by GC-MS

Thymol is the primary monoterpene phenol in thyme (Thymus vulgaris) essential oil, typically comprising 30–55% of the oil by GC peak area. For regulatory compliance and authenticity verification in the flavor and fragrance industry, isotope dilution GC-MS using Thymol-d13 as internal standard enables accurate quantification of thymol content without interference from co-eluting monoterpenes such as carvacrol, p-cymene, and γ-terpinene [1]. The d13 labeling pattern ensures that the internal standard's mass spectrum is cleanly resolved from the native analyte, supporting traceable calibration and defensible batch release data in ISO/IEC 17025 accredited laboratories.

CYP450 Kinetic Isotope Effect Studies

For laboratories investigating the metabolic fate of thymol—which undergoes extensive first-pass sulfation and glucuronidation as evidenced by the absence of detectable free thymol in human plasma and urine post-oral administration [1]—Thymol-d13 provides a mechanistic probe for deuterium isotope effect studies. The perdeuterated analog allows researchers to assess whether deuteration alters the rate or regioselectivity of CYP450-mediated hydroxylation, phase II conjugation, or subsequent metabolite formation. Such studies are foundational to the emerging field of deuterated drug development, where strategic deuteration aims to improve pharmacokinetic parameters including clearance and half-life .

Food Residue Analysis and Method Development

Thymol-d13 supports the development and validation of multi-residue LC-MS/MS methods for the quantification of thymol as a natural preservative or flavoring agent in complex food matrices. In these workflows, the internal standard corrects for matrix-induced ion suppression commonly encountered in fatty or high-protein sample extracts. The compound's defined isotopic purity (98 atom% D) ensures consistent response factors across calibration ranges, while its compatibility with both reverse-phase LC and GC platforms provides methodological flexibility for laboratories operating under different instrumentation constraints [1].

Application
Selection Property
Validation Focus
Thymol quantification in human plasma research
Perdeuterated isotopologue for matrix effect control
Accuracy/precision endpoint review
Essential oil authenticity testing by GC-MS
Clean mass resolution from monoterpene interferences
Inter-laboratory reproducibility in QC labs
CYP450 metabolic isotope effect studies
Perdeuterated tracer for deuteration impact research
Metabolic stability and pathway selectivity assays
Multi-residue food analysis method development
Ion suppression correction in complex food matrices
Calibration linearity and sensitivity validation

Technical Documentation Hub

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